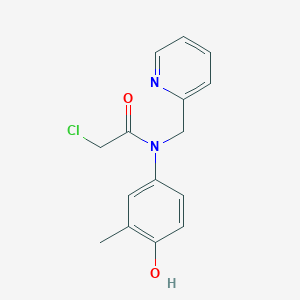

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide” is a chemical compound with the linear formula C19H16N2O2 . It is a part of the hydrazone Schiff base ligands .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 2-hydroxy-1-naphthaldehyde with suitably substituted benzaldehydes . The reaction typically involves refluxing the reactants in ethanol for several hours .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction and IR, NMR, and UV–Vis spectroscopic methods . The structure is characterized by the presence of HC=N, >C=O, and -OH (naphthyl) groups .Chemical Reactions Analysis

In a study, ZnO nanoparticles were entrapped by lignin modified with 2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid, a photoactive azo dye, to obtain photoresponsive nanoparticles for antimicrobial photodynamic therapy .Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.352 . Other physical and chemical properties such as melting point, IR, NMR, and UV–Vis spectra can be determined through various analytical methods .Mecanismo De Acción

Target of Action

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide is a Schiff base compound . Schiff bases from 2-hydroxy-1-naphthaldehyde have often been used as chelating ligands in the field of coordination chemistry . The primary targets of this compound are metal ions, particularly Al³⁺ ions .

Mode of Action

The compound interacts with its targets through a process known as chelation . Chelation involves the formation of multiple bonds between a polydentate ligand (in this case, the Schiff base) and a single central atom (usually a metal ion). This results in the formation of a ring-like complex, which can lead to changes in the properties of the metal ion .

Biochemical Pathways

Schiff bases are known to exhibit photochromic and thermochromic characteristics . This suggests that they may influence light and heat-responsive biochemical pathways.

Result of Action

The formation of chelate complexes with metal ions can alter the ions’ properties and affect their interactions with other molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide. Factors such as pH, temperature, and the presence of other ions can affect the compound’s ability to form chelate complexes .

Direcciones Futuras

The compound and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of novel Europium complexes with notable properties . These complexes exhibited moderate DPPH radical scavenging activity and fluorescence properties . Therefore, future research could explore these and other potential applications further.

Propiedades

IUPAC Name |

(NE)-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18-22(20,21)14-7-2-1-3-8-14/h1-12,19H/b18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCKULJGBMKWIA-LDADJPATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-Hydroxy-naphthalen-1-ylmethylene)-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-](/img/structure/B2390970.png)

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)